molecular formula C16H18ClN3O3S B4398044 5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4398044
M. Wt: 367.9 g/mol
InChI Key: NHMRSZNXNKFCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound possesses several unique properties that make it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses several biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its high potency and selectivity for specific targets. However, the compound also has several limitations, including poor solubility and stability, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research on 5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. These include:
1. Further elucidation of the compound's mechanism of action and identification of specific targets.
2. Development of new synthetic methods to improve the compound's solubility and stability.
3. Evaluation of the compound's efficacy and safety in animal models.
4. Investigation of the compound's potential applications in other disease areas.
5. Development of novel drug delivery systems to enhance the compound's bioavailability and efficacy.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its mechanism of action and to develop more effective drug delivery systems.

Scientific Research Applications

5-chloro-N-(2,5-dimethylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-4-7-24(22,23)16-18-9-12(17)14(20-16)15(21)19-13-8-10(2)5-6-11(13)3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMRSZNXNKFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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